4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione

Catalog No.
S749610
CAS No.
893-33-4
M.F
C14H9F3O2
M. Wt
266.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione

CAS Number

893-33-4

Product Name

4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione

IUPAC Name

4,4,4-trifluoro-1-naphthalen-2-ylbutane-1,3-dione

Molecular Formula

C14H9F3O2

Molecular Weight

266.21 g/mol

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)13(19)8-12(18)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2

InChI Key

WVVLURYIQCXPIV-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CC(=O)C(F)(F)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CC(=O)C(F)(F)F

Synthesis:

,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)-, also known as 3-(2-Naphthoyl)-1,1,1-trifluoroacetone, is a chemical compound used in various scientific research applications. One of its primary uses is as a building block in the synthesis of more complex molecules. Studies have shown its effectiveness in the synthesis of:

  • [Eu(tfa)3]2bpm complexes: These complexes are used in luminescent materials research due to their unique photophysical properties [].
  • [13CD2]benzylamine: This isotopically labeled molecule is valuable for studying metabolic pathways and protein interactions [].
  • 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives: These compounds exhibit potential antitumor activity and are being investigated for their therapeutic applications [].
  • Perfluoroalkyl substituted azoles: These molecules possess diverse biological activities and are being explored for their potential as antifungal and antibacterial agents [].

Other Potential Applications:

While the primary research focus of 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- lies in its use as a synthetic precursor, ongoing research suggests other potential applications, including:

  • Organic electronics: The compound's unique electronic properties might be useful in developing organic light-emitting diodes (OLEDs) and other organic electronic devices [].
  • Material science: The compound's ability to form stable complexes with various metals makes it a potential candidate for developing novel materials with desired properties [].

4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione is an organic compound with the molecular formula C₁₄H₉F₃O₂. It is characterized by the presence of three fluorine atoms attached to a butanedione structure, making it a trifluorinated derivative. This compound features a naphthyl group at one end, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is typically a solid at room temperature and has been studied for its various chemical reactivities and biological activities .

There is no current information available on the specific mechanism of action of this compound in biological systems.

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Consult Safety Data Sheets (SDS) for similar compounds if available.

  • Condensation Reactions: This compound can participate in condensation reactions with amines or other nucleophiles, forming various derivatives.
  • Metal Complexation: It has been shown to form complexes with transition metals such as copper(II), which can alter its reactivity and enhance its biocidal properties .
  • Reduction Reactions: The carbonyl groups in the butanedione moiety can be reduced to alcohols or further functionalized to introduce new chemical functionalities.

Research indicates that 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione exhibits significant biological activity. Notably:

  • Antimicrobial Properties: Studies have demonstrated its effectiveness against various microbial strains, suggesting potential applications in developing antimicrobial agents .
  • Cytotoxic Effects: The compound has shown cytotoxicity in certain cancer cell lines, indicating possible uses in cancer therapy .
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes, although detailed mechanisms require further investigation.

Several synthesis methods have been reported for 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione:

  • Fluorination of Butanedione: One common method involves the fluorination of 1-(2-naphthyl)-1,3-butanedione using trifluoroacetic anhydride or similar fluorinating agents.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions between naphthalene derivatives and trifluoroacetylacetone under acidic or basic conditions .
  • Metal-Catalyzed Reactions: Recent studies have explored metal-catalyzed methods to improve yield and selectivity during synthesis .

The unique properties of 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione make it useful in various applications:

  • Pharmaceuticals: Its biological activity suggests potential roles in drug development and as a lead compound for new therapeutic agents.
  • Agricultural Chemicals: Its antimicrobial properties may be harnessed for developing agrochemicals.
  • Material Science: The compound can be utilized in synthesizing novel materials with specific electronic or optical properties due to its fluorinated structure .

Interaction studies involving 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione have focused on its behavior in biological systems and its interactions with metal ions:

  • Metal Ion Complexation: The formation of complexes with metal ions like copper(II) has been studied extensively. These complexes often exhibit enhanced biological activity compared to the free ligand .
  • Biological Target Interaction: Research is ongoing to identify specific biological targets that interact with this compound, which could elucidate its mechanism of action in antimicrobial and anticancer activities.

Several compounds share structural similarities with 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(2-Naphthyl)-1,3-butanedioneLacks trifluoromethyl groupMore hydrophobic; different reactivity profile
4-Fluoro-1-(2-naphthyl)-1,3-butanedioneContains one fluorine atomLess potent biological activity compared to trifluorinated version
1-(Naphthalen-2-yl)-3-trifluoromethylbutaneTrifluoromethyl group on different positionPotentially different electronic properties

These compounds highlight the uniqueness of 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione due to the presence of three fluorine atoms at the same carbon position and its specific naphthyl substitution pattern. This structural arrangement significantly influences its chemical reactivity and biological activity compared to similar compounds.

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

893-33-4

Wikipedia

1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)-

General Manufacturing Information

1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)-: INACTIVE

Dates

Modify: 2023-08-15

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